4,4'-Diiodo-trans-stilbene

Description

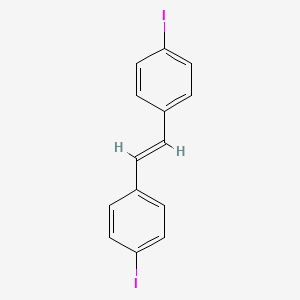

The compound (E)-Stilbene, commonly known as trans-stilbene (B89595), is a diarylethene featuring a central ethylene (B1197577) bridge with a phenyl group at each end of the carbon-carbon double bond. wikipedia.org The "trans" or "(E)" designation indicates that the phenyl groups are situated on opposite sides of the double bond. wikipedia.org This configuration contrasts with its geometric isomer, cis-stilbene. wikipedia.org The stilbene (B7821643) structure is fundamental to a class of compounds known as stilbenoids, which are naturally occurring secondary metabolites in various plants and often act as phytoalexins. ajrconline.orgwiley-vch.de While stilbene itself is not found in nature, its hydroxylated and methoxylated derivatives are widespread. ajrconline.org

The significance of the stilbene framework extends across multiple scientific disciplines. It is a key component in the manufacture of dyes, optical brighteners, phosphors, and scintillators. ajrconline.orgwiley-vch.de The inherent photochemical and photophysical properties of stilbenes, particularly their ability to undergo light-induced trans-cis isomerization, make them model compounds for studying photochemical reactions and have led to their use in developing molecular switches and for potential applications in optical data storage. wikipedia.orgsmolecule.com

Structure

3D Structure

Properties

IUPAC Name |

1-iodo-4-[(E)-2-(4-iodophenyl)ethenyl]benzene | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H10I2/c15-13-7-3-11(4-8-13)1-2-12-5-9-14(16)10-6-12/h1-10H/b2-1+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BYEYAZGFUKIZPM-OWOJBTEDSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C=CC2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=CC=C1/C=C/C2=CC=C(C=C2)I)I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H10I2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

432.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201861-91-8 | |

| Record name | 4,4'-Diiodo-trans-stilbene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Advanced Synthetic Methodologies for 4,4 Diiodo Trans Stilbene

Classical Approaches to trans-Stilbene (B89595) Synthesis: A Brief Overview

The fundamental structure of trans-stilbene has been a target for organic chemists for decades, leading to the development of several classical olefination and coupling strategies. These methods, while foundational, often have limitations in scope, stereoselectivity, or reaction conditions.

Oxidative Dimerization of Benzylic Halides

One of the early methods for creating symmetrical stilbenes is the oxidative dimerization of benzylic halides. This reaction typically involves the coupling of two benzyl (B1604629) halide molecules, often promoted by a strong base or a reducing agent. While conceptually straightforward, these methods can require harsh reaction conditions, such as high temperatures, and may result in low yields. orgsyn.orgrsc.org More recent advancements have demonstrated that phosphine-catalyzed homo-coupling of benzyl chlorides can produce trans-stilbenes in good yields under specific base conditions. rsc.org

Wittig and Horner-Wadsworth-Emmons Olefination Reactions

The Wittig reaction and its variants are among the most powerful and widely used methods for alkene synthesis, including stilbenes. nih.govfu-berlin.de The classical Wittig reaction involves the reaction of a phosphorus ylide, generated by deprotonating a benzyltriphenylphosphonium (B107652) salt, with a benzaldehyde. fu-berlin.detamu.edu This method is versatile but can sometimes yield a mixture of (E)- and (Z)-isomers, complicating purification. fu-berlin.de

A significant improvement is the Horner-Wadsworth-Emmons (HWE) reaction, which employs a phosphonate-stabilized carbanion instead of a phosphonium (B103445) ylide. wiley-vch.dewikipedia.org Key advantages of the HWE reaction include:

Higher E-selectivity : It predominantly produces the more thermodynamically stable trans-alkene. wikipedia.orgresearchgate.net

Enhanced Nucleophilicity : The phosphonate (B1237965) carbanions are generally more nucleophilic than the corresponding Wittig ylides. wiley-vch.de

Simplified Workup : The dialkylphosphate byproduct is water-soluble and easily removed by aqueous extraction, unlike the triphenylphosphine (B44618) oxide generated in the Wittig reaction. wiley-vch.dejuliethahn.com

The HWE reaction is a reliable method for producing various substituted trans-stilbenes with high stereoselectivity. nih.govresearchgate.net

McMurry Coupling Reactions

The McMurry reaction provides a direct route to symmetrical alkenes through the reductive coupling of two carbonyl compounds, such as aldehydes or ketones. nih.gov The reaction is mediated by low-valent titanium species, typically generated in situ from titanium chlorides (e.g., TiCl₃ or TiCl₄) and a reducing agent like zinc, lithium, or lithium aluminum hydride. fu-berlin.dethieme.com This method is particularly effective for synthesizing symmetrically substituted (E)-stilbenes from the corresponding aromatic aldehydes. thieme.com The reaction conditions are compatible with a range of functional groups, including halides, making it a viable, albeit stoichiometric, approach for preparing compounds like halogenated stilbenes. thieme.com

| Method | Reactants | Key Reagent(s) | Primary Product(s) | Key Advantages | Key Disadvantages |

| Oxidative Dimerization | Benzylic Halides | Base or Reducing Agent | Symmetrical Stilbenes | Simple concept | Often requires harsh conditions, low yields orgsyn.org |

| Wittig Reaction | Benzaldehyde + Phosphonium Ylide | Strong Base (to form ylide) | (E/Z)-Stilbene Mixture | Versatile, widely applicable nih.govfu-berlin.de | Can have poor stereoselectivity, triphenylphosphine oxide byproduct difficult to remove fu-berlin.de |

| Horner-Wadsworth-Emmons | Benzaldehyde + Phosphonate Ester | Base | Predominantly (E)-Stilbene | High E-selectivity, easy byproduct removal wiley-vch.dewikipedia.org | Phosphonate esters are less readily available than phosphonium salts |

| McMurry Coupling | Aromatic Aldehyde (2 equiv.) | Low-valent Titanium (e.g., TiCl₃/LiAlH₄) | Symmetrical (E)-Stilbene | Good for symmetrical stilbenes, high stereoselectivity fu-berlin.dethieme.com | Requires stoichiometric, moisture-sensitive titanium reagents |

Palladium-Catalyzed Cross-Coupling Strategies for Halogenated trans-Stilbenes

Modern synthetic chemistry often relies on transition-metal catalysis for its efficiency, selectivity, and functional group tolerance. Palladium-catalyzed reactions are particularly prominent in the synthesis of stilbenes. uliege.be

Mizoroki-Heck Reaction in the Synthesis of Symmetrical trans-Stilbenes

The Mizoroki-Heck reaction, a palladium-catalyzed coupling of an aryl halide with an alkene, is a cornerstone of C-C bond formation. wikipedia.org For the synthesis of symmetrical stilbenes, a double Heck reaction between an aryl halide and a half-equivalent of ethylene (B1197577) gas can be employed. However, this specific approach has notable drawbacks: it requires the handling of ethylene gas under pressure in an autoclave and often produces the undesired 1,1-diarylethylene regioisomer as a byproduct. orgsyn.org

Application of Arenediazonium Salts with Vinyltriethoxysilane (B1683064) for 4,4'-Diiodo-trans-stilbene Formation

A more elegant and practical approach to symmetrical trans-stilbenes, including this compound, utilizes a modified Heck reaction that circumvents the issues of using ethylene gas. rsc.orgrsc.org This methodology, developed by Sengupta and Bhattacharyya, employs arenediazonium salts as the aryl source and vinyltriethoxysilane as a stable, liquid ethylene equivalent. rsc.orgrsc.org

The synthesis begins with readily available anilines, which are converted to arenediazonium salts. These salts then undergo a double Heck-type reaction with vinyltriethoxysilane, catalyzed by a simple palladium source like palladium(II) acetate, without the need for phosphine (B1218219) ligands. orgsyn.orgrsc.org This strategy offers several distinct advantages:

Accessible Starting Materials : Anilines are available with a wide diversity of substitution patterns. orgsyn.org

Mild Reaction Conditions : The reaction proceeds under mild conditions that tolerate various functional groups. orgsyn.org

Operational Simplicity : Using vinyltriethoxysilane avoids the complexities and hazards of handling gaseous ethylene. orgsyn.org

High Selectivity : The method shows excellent reactivity for aryl iodides and bromides, enabling the facile synthesis of dihalogenated stilbenes that are difficult to prepare otherwise. orgsyn.org

This reaction has been successfully applied to the synthesis of this compound from 4-iodoaniline, providing the product in good yield. rsc.org

| Starting Aniline | Product | Yield (%) |

| 4-Iodoaniline | This compound | 73 |

| 4-Bromoaniline | 4,4'-Dibromo-trans-stilbene | 78 |

| 4-Chloroaniline | 4,4'-Dichloro-trans-stilbene | 75 |

| Aniline | trans-Stilbene | 83 |

| 4-Nitroaniline | 4,4'-Dinitro-trans-stilbene | 81 |

| Methyl 4-aminobenzoate | Dimethyl 4,4'-stilbenedicarboxylate | 75 |

Table based on data from Sengupta, S., et al., J. Chem. Soc., Perkin Trans. 1, 1998. rsc.org

Comparative Analysis of Heck Reaction Efficacy for Diiodinated Analogues

The Mizoroki-Heck reaction is a cornerstone of carbon-carbon bond formation, frequently employed in the synthesis of stilbene (B7821643) derivatives. uliege.be However, the creation of symmetrical dihalogenated stilbenes, such as this compound, presents unique challenges. A direct double Heck reaction using an ethylene equivalent and a haloarene is often impractical as it requires precise control of stoichiometry under demanding autoclave conditions. orgsyn.org

A more effective strategy involves the use of arenediazonium salts, which exhibit superior reactivity compared to aryl halides in Heck reactions. rsc.org Specifically, for the synthesis of this compound, p-iodophenyldiazonium tetrafluoroborate (B81430) serves as an ideal precursor. rsc.org The diazonium group acts as a highly reactive nucleofuge, reacting preferentially over the iodide substituent. orgsyn.orgrsc.org This chemoselectivity is crucial, as iodoarenes are among the most reactive aromatic partners in standard Heck reactions. rsc.org

The reaction proceeds via a double Heck coupling with an ethylene equivalent like vinyltriethoxysilane, catalyzed by palladium acetate. rsc.orgrsc.org This methodology provides a facile and high-yielding route to this compound, a feat that is difficult to achieve with conventional double Heck reactions of haloarenes. orgsyn.org The superior reactivity of the diazonium group allows the reaction to proceed under neutral conditions, which is advantageous for substrates containing sensitive functional groups. rsc.org The efficacy of this approach is highlighted by the successful synthesis of various symmetrical trans-stilbenes, with yields being particularly high for substrates with electron-withdrawing groups. rsc.org

| Aniline Precursor | Stilbene Product | Yield (%) |

|---|---|---|

| p-Iodoaniline | 4,4'-Diiodostilbene | 55 |

| p-Bromoaniline | 4,4'-Dibromostilbene | 62 |

| p-Nitroaniline | 4,4'-Dinitrostilbene | 67 |

| p-Toluidine | 4,4'-Dimethylstilbene | 72 |

| Methyl p-aminobenzoate | Dimethyl 4,4'-stilbenedicarboxylate | 70 |

Suzuki-Miyaura Coupling and Related Cross-Coupling Methodologies for Stilbene Derivatives

The Suzuki-Miyaura cross-coupling reaction is a versatile and powerful tool for the synthesis of stilbene derivatives, valued for its mild reaction conditions and tolerance of a wide range of functional groups. rsc.orgnih.gov This palladium-catalyzed reaction typically involves the coupling of an organoboron compound, such as a boronic acid or its ester, with an organohalide. nih.gov

A general and effective procedure for the stereocontrolled synthesis of (E)-stilbene derivatives utilizes the coupling of (E)-2-phenylethenylboronic acid pinacol (B44631) ester with various aryl bromides. nih.gov The reaction demonstrates complete retention of the alkene geometry, exclusively yielding the (E)-isomer. nih.gov The choice of ligand is critical for the success of the coupling, especially with challenging substrates. The use of a sterically bulky phosphine ligand, such as tri-tert-butylphosphine (B79228) tetrafluoroborate (t-Bu₃PHBF₄), is crucial for achieving good to moderate yields with both electron-rich and electron-poor aryl bromides. nih.gov Microwave-assisted heating can significantly reduce reaction times and, in some cases, allows for the use of less specialized ligands like triphenylphosphine with a broad range of substrates. ucur.org

This methodology provides a reliable pathway to a diverse library of stilbene derivatives, showcasing the robustness of the Suzuki-Miyaura reaction in complex organic synthesis. nih.govnih.gov

| Aryl Bromide | (E)-Stilbene Product | Yield (%) |

|---|---|---|

| 4-Bromoanisole | (E)-4-Methoxystilbene | 85 |

| 4-Bromotoluene | (E)-4-Methylstilbene | 82 |

| 4-Bromobenzonitrile | (E)-4-Cyanostilbene | 75 |

| Methyl 4-bromobenzoate | (E)-Methyl 4-stilbenecarboxylate | 78 |

| 1-Bromo-4-(trifluoromethyl)benzene | (E)-4-(Trifluoromethyl)stilbene | 65 |

Emerging Synthetic Directions in Stilbenoid Chemistry (Conceptual Parallels)

Enzymatic Catalysis for Regioselective Hydroxylation in Stilbene Analogues

In the quest for more sustainable and selective synthetic methods, biocatalysis has emerged as a powerful alternative to traditional chemical reactions. researchgate.net Enzymatic catalysis, particularly using cytochrome P450 monooxygenases (P450s), offers a green and highly regioselective approach to the functionalization of stilbene scaffolds. researchgate.netepa.gov These enzymes can target and hydroxylate unactivated C-H bonds with precision, a transformation that is often challenging to achieve with conventional chemical methods. researchgate.net

Researchers have successfully identified and engineered P450 enzymes for the direct hydroxylation of (E)-stilbene to produce valuable stilbenoids like (E)-4,4'-dihydroxystilbene and the well-known antioxidant, resveratrol. epa.gov For instance, the cytochrome P450 monooxygenase CYP154E1 from Thermobifida fusca YX can perform a direct double hydroxylation of (E)-stilbene. epa.gov Through protein engineering, a triple mutant of this enzyme was created that exhibited a more than six-fold increase in catalytic efficiency compared to the wild-type enzyme. epa.gov

This biocatalytic approach operates under mild, aqueous conditions and avoids the use of toxic reagents and heavy metal catalysts. researchgate.net The high selectivity of the enzyme minimizes the formation of unwanted byproducts, simplifying purification processes. researchgate.net By combining protein engineering with optimized reaction conditions, such as the use of substrate solubilizing agents, researchers have achieved significant product titers, demonstrating the potential for preparative-scale synthesis of bioactive stilbenoids. epa.govelsevierpure.com This strategy represents a significant conceptual parallel for future syntheses, where enzymatic reactions could be used to selectively functionalize complex molecules like this compound.

| Substrate | Enzyme Variant | Primary Product | Product Titer (g/L) |

|---|---|---|---|

| (E)-Stilbene | CYP154E1 Triple Mutant | (E)-4,4'-Dihydroxystilbene | Up to 4.2 |

| (E)-3-Hydroxystilbene | CYP154E1 Variant | Resveratrol | - |

| (E)-2-Hydroxystilbene | CYP154E1 Variant | (E)-2,4'-Dihydroxystilbene | - |

Sophisticated Spectroscopic and Crystallographic Characterization of 4,4 Diiodo Trans Stilbene

Single-Crystal X-ray Diffraction Analysis

A definitive single-crystal X-ray diffraction study for 4,4'-Diiodo-trans-stilbene has not been identified in public databases. The following analysis is therefore based on the known structure of trans-stilbene (B89595) and the predictable influence of heavy halogen substituents.

The parent trans-stilbene molecule crystallizes in the monoclinic space group P2₁/a. The introduction of large, highly polarizable iodine atoms at the para-positions of the phenyl rings would significantly alter the molecular volume, weight, and intermolecular forces, thereby influencing the crystal system and unit cell dimensions. It is anticipated that the fundamental stilbene (B7821643) framework would remain largely planar. The substantial increase in molecular weight and volume would necessitate a larger unit cell.

| Parameter | trans-Stilbene (Experimental) | 4,4'-Diiodo-trans-stilbene (Hypothetical) |

|---|---|---|

| Crystal System | Monoclinic | Monoclinic (Predicted) |

| Space Group | P2₁/a | To be determined |

| a (Å) | ~12.3 | Expected to increase |

| b (Å) | ~5.7 | Expected to increase |

| c (Å) | ~15.5 | Expected to increase |

| β (°) | ~112.0 | Likely to change |

| Volume (ų) | ~998 | Significantly larger |

While trans-stilbene primarily packs via weaker van der Waals forces and C-H···π interactions, the crystal packing of this compound is expected to be dominated by strong, directional intermolecular halogen bonds. rsc.orgnih.gov Halogen bonding arises from the region of positive electrostatic potential, known as a σ-hole, on the outermost portion of the covalently bonded iodine atom, which interacts with a nucleophilic region on an adjacent molecule. nih.gov

Several packing motifs are plausible:

Type II I···I Interactions: This is a common and relatively strong interaction where the electrophilic σ-hole of one iodine atom aligns with the nucleophilic equatorial belt of another, typically with C-I···I angles of approximately 90° and 180°. rsc.org

I···π Interactions: The iodine atom on one molecule could interact with the electron-rich π-system of a phenyl ring or the central double bond of a neighboring molecule. iucr.org

These strong halogen-bonding interactions would serve as powerful synthons, directing the self-assembly of the molecules into a highly ordered crystalline lattice. nih.govnih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy

In a solvent like CDCl₃, the molecule is expected to maintain its trans conformation, which is significantly more stable than the sterically hindered cis-isomer. libretexts.org

¹H NMR: The spectrum would be relatively simple and symmetric. The two vinylic protons, being chemically equivalent, would produce a sharp singlet. The aromatic protons on each ring would form an AA'BB' system, appearing as two distinct doublets. The protons ortho to the iodine atom would be shifted downfield compared to those in trans-stilbene due to the deshielding effect of iodine, while the meta protons would experience a smaller shift.

¹³C NMR: The spectrum would show six distinct signals due to the molecule's symmetry: two for the vinylic carbons, and four for the aromatic carbons. The most notable feature would be the signal for the ipso-carbon directly attached to the iodine atom, which would appear at a significantly upfield (low ppm) value due to the heavy atom effect.

| Nucleus | Assignment | Predicted Chemical Shift (ppm) | Predicted Multiplicity |

|---|---|---|---|

| ¹H | Vinylic (-CH=CH-) | ~7.1-7.2 | Singlet (s) |

| ¹H | Aromatic (ortho to -CH=) | ~7.3-7.4 | Doublet (d) |

| ¹H | Aromatic (ortho to -I) | ~7.6-7.7 | Doublet (d) |

| ¹³C | C-I (ipso) | ~90-95 | - |

| ¹³C | Aromatic CH (ortho to -I) | ~138-139 | - |

| ¹³C | Aromatic CH (ortho to -CH=) | ~128-129 | - |

| ¹³C | Vinylic (-CH=CH-) | ~129-130 | - |

| ¹³C | Aromatic C (ipso to -CH=) | ~136-137 | - |

Solid-state NMR (ssNMR) provides information about the structure and dynamics of molecules in their crystalline form. For this compound, ¹²⁷I ssNMR would be particularly insightful. researchgate.net Iodine-127 is a quadrupolar nucleus (I = 5/2), meaning its interaction with the local electric field gradient (EFG) provides a sensitive probe of its chemical environment. researchgate.netpascal-man.com

Key parameters that could be determined from a ¹²⁷I ssNMR experiment include:

Quadrupolar Coupling Constant (Cq): This value is highly sensitive to the symmetry of the electronic environment around the iodine nucleus. Its magnitude would provide direct information about the nature and strength of the C-I covalent bond and any participating halogen bonds.

Chemical Shift Anisotropy (CSA): In the solid state, the chemical shift is orientation-dependent. The CSA provides information about the three-dimensional electronic shielding around the nucleus and can be used to refine the molecular orientation within the crystal lattice.

The combination of these parameters from ssNMR experiments on a powdered sample could help validate theoretical crystal structures and provide unique insights into the electronic nature of the intermolecular halogen bonds. researchgate.net

Vibrational Spectroscopy: Infrared (FT-IR) and Raman Studies

While specific spectra for this compound are not published, the vibrational modes can be predicted by comparing them to the well-assigned spectra of trans-stilbene. The primary differences will arise from the C-I bond vibrations and the mass effect of the heavy iodine atoms.

The molecule belongs to the C₂h point group, which dictates the activity of its vibrational modes. researchgate.net For a non-linear molecule with 24 atoms, 66 normal modes of vibration are expected (3N-6). libretexts.org

Key expected vibrational modes include:

C-I Stretch: A strong band is expected in both the FT-IR and Raman spectra at low frequencies, typically in the 500-600 cm⁻¹ range. This mode is often characteristic of iodo-aromatic compounds.

=C-H out-of-plane wagging: The characteristic trans-alkene wag, which appears strongly in the IR spectrum of trans-stilbene around 960 cm⁻¹, is expected to be present in the diiodo derivative, confirming the trans geometry.

C=C Stretch: The central ethylenic C=C stretch, which is very strong in the Raman spectrum of trans-stilbene (around 1639 cm⁻¹), should also be a prominent feature for the diiodo derivative, though its frequency may be slightly lowered.

Aromatic Ring Modes: The various C=C stretching vibrations of the phenyl rings, typically found in the 1400-1600 cm⁻¹ region, will be present but may be coupled with other vibrations and shifted due to the heavy substituent.

The heavy mass of the iodine atoms will likely cause a general lowering of the frequencies for many skeletal and deformation modes compared to the parent trans-stilbene.

| Vibrational Mode | Expected FT-IR Activity | Expected Raman Activity | Approximate Frequency (cm⁻¹) |

|---|---|---|---|

| Aromatic C-H Stretch | Medium | Medium | 3020-3080 |

| Vinylic C-H Stretch | Medium | Medium | ~3010 |

| C=C (Vinylic) Stretch | Weak | Very Strong | 1620-1640 |

| C=C (Aromatic) Stretch | Strong | Strong | 1400-1600 |

| =C-H (trans) Wagging | Strong | Weak | 950-970 |

| C-I Stretch | Strong | Strong | 500-600 |

In-depth Analysis of this compound Reorientational Dynamics Remains an Elusive Target for Quasielastic Neutron Scattering

A comprehensive review of scientific literature reveals a significant gap in the experimental characterization of this compound, particularly concerning its molecular dynamics. Despite the utility of advanced techniques like Quasielastic Neutron Scattering (QENS) for probing atomic and molecular motions, specific studies applying this method to the reorientational dynamics of this compound have not been reported in publicly accessible research.

While the broader family of stilbene derivatives has been the subject of various computational and experimental studies, including molecular dynamics simulations to understand their behavior in different environments, specific experimental data on the reorientational dynamics of this compound from QENS is conspicuously absent. rsc.orgnih.govresearchgate.net Molecular dynamics simulations have been employed to investigate the binding of stilbene derivatives to biological targets and to explore their photochemical properties. semanticscholar.orgresearchgate.net However, these computational approaches, while valuable, are not a substitute for direct experimental measurement of molecular dynamics via techniques like QENS.

Studies on related but distinct molecules, such as 1,4-diiodobenzene, have focused on ultrafast photodissociation dynamics using different spectroscopic methods, which probe different physical phenomena than the slower reorientational motions typically examined with QENS. nih.govnih.govrsc.org

The absence of QENS data for this compound means that a detailed, experimentally verified understanding of its reorientational dynamics is currently unavailable. Such a study would be necessary to determine key parameters like rotational diffusion constants, activation energies for molecular rotation, and the geometry of reorientational motions. Without such research, a complete picture of the sophisticated spectroscopic and crystallographic characterization of this compound remains incomplete.

Further research employing Quasielastic Neutron Scattering would be invaluable to elucidate the intricate molecular dynamics of this compound, providing crucial data for materials science and computational chemistry.

Chemical Reactivity and Derivatization Pathways of 4,4 Diiodo Trans Stilbene

Transformations of the Central Ethene Moiety

The reactivity of the central ethene bridge in 4,4'-diiodo-trans-stilbene is characteristic of a 1,2-disubstituted alkene, albeit influenced by the electronic properties of the two para-iodophenyl groups. This region of the molecule readily participates in addition reactions and photochemical transformations.

The conversion of the alkene in this compound to an epoxide introduces a strained three-membered oxirane ring, a valuable synthetic intermediate. This transformation is typically achieved through oxidation with peroxy acids or other specialized oxidizing agents like dimethyldioxirane (B1199080) (DMDO). wvu.edu The reaction with trans-stilbene (B89595) derivatives is stereospecific; the trans configuration of the starting alkene is retained in the resulting epoxide, yielding trans-stilbene oxide products. orgsyn.org For instance, the epoxidation of trans-stilbene using agents like meta-chloroperoxybenzoic acid (mCPBA) or peracetic acid results in the formation of trans-stilbene oxide. wvu.eduorgsyn.org While specific studies on this compound are not prevalent, the established mechanism for stilbene (B7821643) itself provides a strong predictive model. The reaction proceeds via a concerted mechanism where an oxygen atom is added across the double bond. wvu.edu The use of chiral catalysts can induce enantioselectivity in the epoxidation of stilbenes, offering pathways to optically active products. rsc.orgsapub.org

Table 1: Representative Epoxidation Reactions of Stilbene Analogs

| Oxidizing Agent | Substrate | Major Product | Stereochemistry |

| mCPBA | trans-Stilbene | trans-Stilbene oxide | Retention (trans) |

| Dimethyldioxirane (DMDO) | trans-Stilbene | trans-Stilbene oxide | Retention (trans) |

| Peracetic Acid | trans-Stilbene | trans-Stilbene oxide | Retention (trans) orgsyn.org |

The ethene bridge of this compound undergoes electrophilic addition with halogens such as bromine (Br₂) and chlorine (Cl₂). wvu.edu The reaction of trans-stilbene with bromine is a classic example of stereospecific anti-addition. odinity.com The process is initiated by the electrophilic attack of the bromine molecule on the π-bond of the alkene, leading to the formation of a cyclic bromonium ion intermediate. odinity.comstackexchange.com This intermediate shields one face of the molecule. The subsequent nucleophilic attack by a bromide ion (Br⁻) occurs from the opposite face, resulting exclusively in the anti-addition product. wvu.edu In the case of trans-stilbene, this mechanism yields meso-1,2-dibromo-1,2-diphenylethane. wvu.edu Applying this principle to this compound, bromination would be expected to produce (1R,2S)-1,2-dibromo-1,2-bis(4-iodophenyl)ethane, a meso compound.

Table 2: Halogenation of trans-Stilbene

| Reagent | Substrate | Intermediate | Product | Stereochemical Outcome |

| Bromine (Br₂) | trans-Stilbene | Cyclic Bromonium Ion stackexchange.com | meso-1,2-dibromo-1,2-diphenylethane wvu.edu | Anti-addition |

Like other stilbenoids, this compound is photosensitive. Upon irradiation with ultraviolet (UV) light, it can undergo two significant photochemical reactions. The first is a reversible trans-cis isomerization, where the thermodynamically more stable trans-isomer is converted to the cis-isomer. nih.govresearchgate.net This process is a key step for the subsequent reaction.

Reactions Involving the Peripheral Iodo Substituents

The carbon-iodine bonds at the 4 and 4' positions are highly valuable for constructing more complex molecular architectures. Aryl iodides are among the most reactive aryl halides in transition metal-catalyzed cross-coupling reactions, making this compound an excellent difunctional monomer for creating extended conjugated systems.

The iodo groups serve as effective leaving groups in a variety of palladium-catalyzed cross-coupling reactions, allowing for the formation of new carbon-carbon bonds. orgsyn.org

Heck Reaction: This reaction couples the aryl iodide with an alkene. This compound can be synthesized via a double Heck reaction of p-iodoaniline-derived diazonium salts with an ethylene (B1197577) equivalent. rsc.orgrsc.org Conversely, as a diiodo-stilbene, it can serve as a monomer in polycondensation reactions with dienes to synthesize polymers like poly(p-phenylenevinylene)s (PPVs), which are important materials in organic electronics. orgsyn.org

Sonogashira Coupling: This reaction involves the coupling of the aryl iodide with a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst. wikipedia.orgsynarchive.comnih.gov The reaction of this compound with two equivalents of a terminal alkyne (e.g., phenylacetylene) would yield a diarylalkyne-substituted stilbene, significantly extending the π-conjugated system. This method is highly effective for creating rigid, linear molecules with potential applications in materials science. libretexts.org

Suzuki Coupling: In this reaction, the aryl iodide is coupled with an organoboron compound, such as a boronic acid or boronic ester. researchgate.netnih.gov Reacting this compound with two equivalents of an arylboronic acid (e.g., phenylboronic acid) under Suzuki conditions would result in a terphenyl-vinylene-terphenyl structure. This reaction is known for its tolerance of a wide variety of functional groups and is a powerful tool for synthesizing complex polyaromatic systems. scielo.br

Table 3: Overview of Coupling Reactions with this compound

| Reaction Name | Coupling Partner | Catalyst System (Typical) | Resulting Bond Type | Product Class Example |

| Heck | Alkene | Pd(OAc)₂ / Phosphine (B1218219) ligand | C(sp²)-C(sp²) | Poly(p-phenylenevinylene)s orgsyn.org |

| Sonogashira | Terminal Alkyne | Pd(PPh₃)₄ / CuI / Amine base | C(sp²)-C(sp) | Di(alkynyl)stilbenes |

| Suzuki | Boronic Acid/Ester | Pd(PPh₃)₄ / Base (e.g., K₂CO₃) | C(sp²)-C(sp²) | Di(aryl)stilbenes |

Beyond cross-coupling, the iodo substituents can be transformed into a range of other functional groups. The carbon-iodine bond can be converted into an organometallic species through metal-halogen exchange, typically using organolithium reagents (e.g., n-butyllithium). The resulting 4,4'-dilithio-trans-stilbene is a potent binucleophile that can react with various electrophiles. For example, quenching with carbon dioxide would yield a dicarboxylic acid, while reaction with aldehydes or ketones would produce the corresponding diols. This pathway provides access to a host of symmetrically functionalized stilbene derivatives that are not readily accessible through other means.

Applications of 4,4 Diiodo Trans Stilbene in Advanced Materials Science

Precursor for Conjugated Polymer Systems: Poly(p-phenylenevinylenes) (PPVs) and Related Polymers

4,4'-Diiodo-trans-stilbene is a key monomer in the production of poly(p-phenylenevinylenes) (PPVs), a major class of conductive polymers investigated for their electroluminescent properties. rsc.orgnih.gov The diiodo- functionality of the molecule makes it an ideal candidate for polymerization through metal-catalyzed cross-coupling reactions.

The synthesis of PPVs from this compound is primarily achieved through palladium-catalyzed polymerization methods such as the Heck and Suzuki coupling reactions. These methods offer a direct route to high-molecular-weight polymers with well-defined structures.

The Poly-Heck reaction involves the coupling of the diiodostilbene monomer with a divinyl comonomer, such as 1,4-divinylbenzene. The palladium catalyst facilitates the formation of a new carbon-carbon bond between the aryl iodide and the vinyl group, extending the polymer chain. rsc.orgrsc.org A significant advantage of using diiodostilbene is the high reactivity of the carbon-iodine bond in these catalytic cycles. orgsyn.org

The Poly-Suzuki reaction couples the diiodostilbene monomer with an aryl diboronic acid or ester, such as benzene-1,4-diboronic acid, in the presence of a palladium catalyst and a base. rsc.orgexpresspolymlett.com This reaction is known for its tolerance of a wide variety of functional groups and its ability to produce polymers with high molecular weights and low defect concentrations. scielo.brresearchgate.netnih.gov The use of this compound in these reactions makes it a valuable synthon for creating advanced polymer structures. rsc.orgorgsyn.org

Table 1: Comparison of Poly-Heck and Poly-Suzuki Coupling for PPV Synthesis

| Feature | Poly-Heck Reaction | Poly-Suzuki Reaction |

|---|---|---|

| Monomers | This compound + Divinyl Compound | This compound + Diboronic Acid/Ester |

| Catalyst | Palladium complex (e.g., Pd(OAc)₂) | Palladium complex (e.g., Pd(PPh₃)₄) |

| Key Reagents | Base (e.g., K₂CO₃), Phosphine (B1218219) ligand | Base (e.g., K₂CO₃, KOH), Phosphine ligand |

| Advantages | Direct C-C bond formation. | High functional group tolerance, high molecular weight polymers. |

| References | rsc.orgresearchgate.netnih.gov | rsc.orgscielo.brresearchgate.net |

The incorporation of the this compound unit directly influences the resulting polymer's properties. The rigid stilbene (B7821643) core helps to create a more planar and extended conjugated system in the PPV backbone. This planarity enhances π-orbital overlap along the polymer chain, which is crucial for efficient charge transport and desirable photoluminescent properties.

The properties of the final polymer can be tuned by the choice of comonomer and the reaction conditions. Factors such as the length and nature of side chains on the comonomer can affect solubility, processability, and the solid-state packing of the polymer chains. mdpi.com The choice of catalyst and reaction conditions in the Heck or Suzuki polymerization can influence the molecular weight and polydispersity of the resulting polymer, which in turn affects its mechanical and electronic properties. ecust.edu.cnresearchgate.net For instance, a higher molecular weight generally leads to better film-forming capabilities and improved mechanical integrity.

Contribution to Molecular Photonics and Optoelectronic Materials

Stilbene derivatives are a cornerstone in the field of molecular photonics due to their unique photophysical properties. orgsyn.org Their rigid structure and efficient fluorescence make them suitable for a range of applications in optoelectronic devices.

The stilbene chromophore is a common component in materials used for Organic Light-Emitting Diodes (OLEDs). nih.gov The high fluorescence quantum yield of many stilbene derivatives makes them effective as emissive layers or as host materials for other fluorescent dyes. The electronic properties of the stilbene core can be tuned by adding different substituent groups, allowing for the emission of light across the visible spectrum, particularly in the blue region.

In the context of organic photovoltaic cells, stilbene-containing molecules and polymers can function as electron donors or acceptors. Their ability to absorb light and facilitate charge separation and transport is key to their application in this area. The well-defined structure of stilbene derivatives allows for the systematic study of structure-property relationships, aiding in the design of more efficient photovoltaic materials.

The broader class of stilbene compounds has found widespread use in several photonic applications:

Dye Lasers: Substituted stilbenes are used as the active gain medium in dye lasers, particularly for generating blue laser light in the 400-450 nm wavelength range. azooptics.comresearchgate.net These dyes are valued for their high stability, good efficiency, and broad tuning ranges. azooptics.comiaea.orgsirah.com

Optical Brighteners: Stilbene derivatives are extensively used as fluorescent whitening agents in detergents, textiles, and paper. vestachem.combund.dealfa-chemistry.com They absorb invisible ultraviolet light and re-emit it as visible blue light, which counteracts any yellowish tint and makes materials appear whiter. researchgate.netresearchgate.net

Phosphors and Scintillators: Crystalline stilbene is an effective organic scintillator used for radiation detection, especially for identifying fast neutrons in environments with high gamma-ray flux. aps.orginradoptics.comepj-conferences.org When particles pass through the material, it fluoresces, and this light can be detected by a photomultiplier tube. inradoptics.comresearchgate.net

Table 2: Photonic Applications of the Stilbene Class of Compounds

| Application | Function | Key Property | Wavelength Range |

|---|---|---|---|

| Dye Lasers | Gain Medium | High fluorescence efficiency and stability | 400-450 nm (Blue) azooptics.com |

| Optical Brighteners | Whitening Agent | Absorbs UV, emits blue light | Absorbs <400 nm, Emits 400-500 nm researchgate.net |

| Scintillators | Radiation Detection | Scintillation (light emission upon radiation) | Peak emission ~380 nm inradoptics.com |

Formation of Functionalized Conjugated Systems (e.g., Thiol End-Capped Oligomers)

Beyond polymerization, this compound can be used to create well-defined, shorter-chain molecules known as oligomers. These functionalized oligomers, particularly those with specific end-groups, are of interest for molecular electronics and self-assembly.

Thiol end-capped oligomers of phenylenevinylene (OPVs) can be synthesized using methods that start from stilbene precursors. nih.gov The thiol (-SH) groups at the ends of the oligomer can form strong bonds with metal surfaces, such as gold. This allows for the creation of self-assembled monolayers (SAMs) on electrodes, which is a key technique for fabricating molecular-scale electronic devices. nih.gov For instance, a dithiol-linked dimercaptostilbene can be used to bridge gold nanoclusters, forming organized oligomeric structures. nih.gov The synthesis of these materials often involves protecting the thiol groups during the main reaction steps and then deprotecting them at the final stage to reveal the reactive thiol ends. nih.gov

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4,4'-Diiodo-trans-stilbene, and how do they compare to methods used for structurally analogous stilbenes?

- Methodological Guidance : Adapt dehydrogenation strategies employed for trans-4,4'-dimethoxystilbene, where 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is used to oxidize bibenzyl precursors . For iodinated derivatives, consider halogenation of preformed stilbene backbones using iodine monochloride (ICl) or Ullmann coupling with iodobenzene derivatives. Validate purity via HPLC and confirm stereochemistry using NOESY NMR .

Q. Which spectroscopic techniques are critical for characterizing the electronic and structural properties of 4,4'-Diiodo-trans-stilbene?

- Methodological Guidance : Use UV-Vis spectroscopy to assess π→π* transitions influenced by iodine’s electron-withdrawing effects. Compare absorption maxima with nitro- or methoxy-substituted stilbenes (e.g., 4,4'-dinitrostilbene: λmax ~320 nm ). Employ X-ray crystallography to resolve iodine’s steric impact on molecular planarity. For dynamic studies, utilize time-resolved fluorescence to probe photoisomerization kinetics .

Q. How does the iodine substituent affect the solubility and stability of 4,4'-Diiodo-trans-stilbene in common solvents?

- Methodological Guidance : Test solubility in polar aprotic solvents (e.g., DMSO, DMF) and nonpolar solvents (toluene, hexane). Iodine’s polarizability may enhance solubility in halogenated solvents (e.g., dichloromethane). Monitor thermal stability via TGA and oxidative stability using cyclic voltammetry to compare with 4,4'-dihydroxy- or nitro-stilbenes .

Advanced Research Questions

Q. What mechanistic insights explain the biological activity disparities between iodinated stilbenes and resveratrol analogs (e.g., 4,4'-dihydroxy-trans-stilbene)?

- Methodological Guidance : Conduct comparative studies on antiproliferative effects using cancer cell lines (e.g., MCF-7). Iodine’s bulkiness may sterically hinder interactions with targets like DNA polymerases or cyclooxygenase, contrasting with hydroxyl groups in resveratrol analogs . Use molecular docking to simulate binding to p53 or MMP-9, and validate via siRNA knockdown assays .

Q. How do electronic effects of iodine substituents influence 4,4'-Diiodo-trans-stilbene’s efficacy as a chloride channel blocker compared to nitro- or amino-substituted analogs?

- Methodological Guidance : Perform patch-clamp assays on ORCC (outwardly rectifying chloride channels) to measure IC50. Compare with DNDS (4,4'-dinitrostilbene-2,2'-disulfonic acid), where nitro groups enhance electron withdrawal and potency . Use DFT calculations to correlate Hammett σpara values of substituents with inhibitory activity .

Q. Are there contradictions in the reported photophysical properties of iodinated stilbenes when compared to theoretical predictions?

- Methodological Guidance : Resolve discrepancies using transient absorption spectroscopy to track excited-state dynamics. Iodine’s heavy atom effect may increase intersystem crossing rates, deviating from computational models optimized for lighter substituents. Compare experimental Stokes shifts with TD-DFT simulations .

Q. What strategies mitigate iodine’s potential toxicity in in vivo applications of 4,4'-Diiodo-trans-stilbene?

- Methodological Guidance : Develop prodrug formulations (e.g., PEGylation) to reduce renal iodine accumulation. Assess toxicity in zebrafish models or primary hepatocytes, measuring biomarkers like glutathione depletion. Contrast with safer analogs (e.g., 4,4'-dimethoxy-stilbene) .

Data Contradiction Analysis

Q. Why do some studies report enhanced anticancer activity for halogenated stilbenes, while others observe toxicity-limited efficacy?

- Key Evidence : 4,4'-Dihydroxy-trans-stilbene (DHS) shows potent antiproliferative effects via p53/p21 upregulation , but iodine’s toxicity may offset benefits. Resolve by optimizing dosing regimens in murine models and using nano-encapsulation to improve bioavailability .

Q. How can conflicting results on substituent effects (e.g., electron-withdrawing vs. donating groups) in stilbene derivatives be reconciled?

- Key Evidence : Nitro groups in DNDS enhance chloride channel blocking , while hydroxyls in DHS modulate cell cycle arrest . Systematically vary substituents in a congeneric series and apply QSAR models to isolate electronic vs. steric contributions .

Tables for Comparative Analysis

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.